Sodium DL-3-hydroxybutyrate-2,4-13C2 can be synthesized through several methods, including enzymatic processes and chemical synthesis. The chemical synthesis typically involves the reaction of sodium hydroxide with 2,4-13C2-acetoacetate followed by reduction. This method allows for the incorporation of stable isotopes at specific positions in the molecular structure, facilitating metabolic tracing studies.
Technical Details:
The molecular formula of Sodium DL-3-hydroxybutyrate-2,4-13C2 is with a molecular weight of 128.07 g/mol. The structure features a hydroxyl group attached to the third carbon of the butyric acid chain.
Structural Data:
Sodium DL-3-hydroxybutyrate participates in various biochemical reactions relevant to metabolism. It can undergo oxidation to form acetoacetate or be converted into acetyl-CoA for entry into the tricarboxylic acid cycle.
Technical Details:
These reactions are crucial for understanding energy metabolism in various tissues, especially during states of fasting or ketogenic diets.
The mechanism of action for Sodium DL-3-hydroxybutyrate involves its role as an energy substrate. Upon administration, it is metabolized to acetoacetate and subsequently to acetyl-CoA, which enters the citric acid cycle to produce ATP. This process is particularly significant in tissues that preferentially utilize ketone bodies during periods of low glucose availability.
Data on Mechanism:
Sodium DL-3-hydroxybutyrate has distinct physical and chemical properties that are important for its application in research:
Physical Properties:
Chemical Properties:
Sodium DL-3-hydroxybutyrate is utilized in various scientific research applications:
These applications highlight the significance of Sodium DL-3-hydroxybutyrate as a valuable compound in both basic and applied biomedical research.
The synthesis of Sodium DL-3-hydroxybutyrate-2,4-¹³C₂ (CAS 287389-35-9) involves precision isotopic incorporation at carbon positions 2 and 4. The standard route employs NaOH-mediated neutralization of DL-3-hydroxybutyric acid-2,4-¹³C₂ under controlled conditions. This precursor is synthesized through aldol condensation of [¹³C]formaldehyde with [¹³C]acetaldehyde, followed by selective catalytic reduction. The reaction sequence requires stringent exclusion of moisture and oxygen to prevent isotopic dilution or racemization [2] [6].
Purification leverages fractional crystallization from ethanol/water mixtures, exploiting the differential solubility of sodium DL-3-hydroxybutyrate-2,4-¹³C₂ versus unlabeled impurities. Modern processes achieve ≥99% isotopic purity (as confirmed by quantitative NMR) and ≥98% chemical purity (validated via HPLC-ELSD). Critical quality parameters include chiral stability to prevent epimerization during storage and metal contamination below 5 ppm to ensure compatibility with biological systems [6] [8].
Table 1: Synthesis and Quality Control Parameters
Parameter | Specification | Analytical Method |
---|---|---|
Molecular Formula | ¹³CH₃CH(OH)¹³CH₂COONa | High-resolution MS |
Isotopic Purity | ≥99% ¹³C₂ | Quantitative ¹³C-NMR |
Chemical Purity | ≥98% | HPLC-ELSD |
Specific Rotation | α/D²⁵ = 0° (racemic) | Polarimetry |
Metal Contaminants | ≤5 ppm Na⁺; ≤0.1 ppm heavy metals | ICP-MS |
Residual Solvents | ≤300 ppm ethanol | GC-FID |
The strategic ¹³C₂ labeling at carbons 2 and 4 generates distinctive spectroscopic signatures essential for metabolic tracing. In NMR spectroscopy, the ¹³C-¹³C spin-spin coupling (J ≈ 40 Hz) between C2 and C4 produces characteristic doublets in the ¹³C spectrum (δ 24.5 ppm for C4; δ 47.9 ppm for C2), distinguishable from natural abundance background [1] [8]. For mass spectrometry, the +2 Da mass shift in molecular ions enables unambiguous detection in biological matrices. Optimal enrichment requires correction for natural isotope effects using matrix-based algorithms:
$$\begin{pmatrix}I0 \ I1 \ I2 \ \vdots \ I{n+u}
\end{pmatrix}
\begin{pmatrix}L0M0 & 0 & 0 & \cdots & 0 \L1M0 & L0M1 & 0 & \cdots & 0 \L2M0 & L1M1 & L0M2 & \cdots & 0 \\vdots & \vdots & \vdots & \ddots & \vdots \L{n+u}M0 & L{n+u-1}M1 & L{n+u-2}M2 & \cdots & LuMn\end{pmatrix}\begin{pmatrix}M0 \ M1 \ M2 \ \vdots \ Mn\end{pmatrix}$$
Where I = measured ion intensities, M = true isotopic distribution, L = natural isotope correction matrix [1].
Tracer performance is maximized when enrichment exceeds 98%, reducing M+1 interference below 2%. In human brain studies, ¹³C polarization transfer spectroscopy at 4T achieved detection limits of 0.1 μM for [2,4-¹³C₂]-β-hydroxybutyrate, enabling real-time tracking of neuronal metabolism [4] [8].
Table 2: Analytical Detection Limits
Technique | Detection Limit | Key Application |
---|---|---|
¹H-¹³C HSQC NMR | 10 µM (in vitro) | Positional isotopomer analysis |
GC-MS (TMS derivative) | 100 nM | Plasma/tissue quantification |
LC-HRMS (Q-TOF) | 50 nM | Untargeted metabolomics |
In vivo MRS (3T) | 0.5 mM | Human brain ketone mapping |
Upon cellular uptake, Sodium DL-3-hydroxybutyrate-2,4-¹³C₂ undergoes oxidation to [2,4-¹³C₂]acetoacetate via mitochondrial D-β-hydroxybutyrate dehydrogenase. The ¹³C₂ label partitions distinctly across ketone body derivatives:
Figure 1: Ketone Body Derivatives and Positional Labeling
β-Hydroxybutyrate-2,4-¹³C₂ → Acetoacetate-2,3-¹³C₂ → Acetyl-CoA-1,2-¹³C₂ ↓ Citrate-4,5-¹³C₂ → α-Ketoglutarate-4,5-¹³C₂ → Glutamate-4,5-¹³C₂
In human infusion studies, neuronal metabolism predominates with glutamate-4-¹³C enrichment reaching 6.78 ± 1.71% versus 5.68 ± 1.84% in glutamine-4-¹³C, indicating preferential astrocyte-to-neuron substrate transfer. Mass isotopomer distribution vectors (MDV) analysis reveals:
Table 3: Metabolic Fate in Human Brain
Metabolite | ¹³C Enrichment (%) | Isotopomer Pattern | Tissue Specificity |
---|---|---|---|
β-Hydroxybutyrate | 98.2 ± 0.5 | M+2 dominant | Plasma |
Glutamate C4 | 6.78 ± 1.71 | M+4 (C4-C5 labeled) | Neuronal |
Glutamine C4 | 5.68 ± 1.84 | M+4 (C4-C5 labeled) | Astrocytic |
Aspartate C3 | 3.12 ± 0.89 | M+2 (C3 labeled) | Mitochondrial |
The C2 carbon demonstrates recyclability into gluconeogenic pathways, evidenced by M+1 glucose isotopologues in hepatocyte studies. This positional specificity enables resolution of oxidative versus biosynthetic ketone utilization [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0